molecular formula C14H16ClF2N3S B1684506 Nepicastat hydrochloride CAS No. 170151-24-3

Nepicastat hydrochloride

Cat. No. B1684506
M. Wt: 331.8 g/mol
InChI Key: DIPDUAJWNBEVOY-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nepicastat hydrochloride, also known as SYN-117 hydrochloride, is a selective, potent, and orally active inhibitor of dopamine-beta-hydroxylase . It produces concentration-dependent inhibition of bovine (IC50 = 8.5 nM) and human (IC50 = 9 nM) dopamine-beta-hydroxylase . It can cross the blood-brain barrier (BBB) .


Molecular Structure Analysis

Nepicastat hydrochloride has the molecular formula C14H16ClF2N3S . Its IUPAC name is 4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride . The molecular weight is 331.8 g/mol .


Physical And Chemical Properties Analysis

Nepicastat hydrochloride is a solid substance with a white to light yellow color . Its molecular weight is 331.81 .

Safety And Hazards

The safety data sheet for Nepicastat hydrochloride indicates that it may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity, resulting in respiratory tract irritation .

Future Directions

Nepicastat hydrochloride has been used in research for its potential therapeutic effects. For instance, it has been studied for its ability to decrease blood pressure and induce the infiltration of macrophages and B cells in the heart of spontaneous hypertensive rats . Another study found that Nepicastat treatment decreased the persistence of traumatic memories and anxiety-like behavior in a PTSD mice model . These findings suggest that Nepicastat hydrochloride could have potential applications in the treatment of conditions such as hypertension and PTSD .

properties

IUPAC Name

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDUAJWNBEVOY-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168811
Record name Nepicastat hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nepicastat hydrochloride

CAS RN

170151-24-3
Record name Nepicastat hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170151243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nepicastat hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170151-24-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEPICASTAT HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WK068D17I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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